Bepotastine (tosylate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

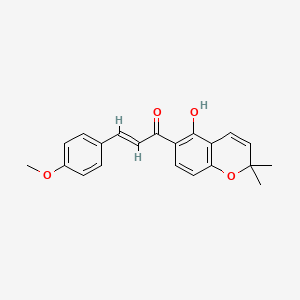

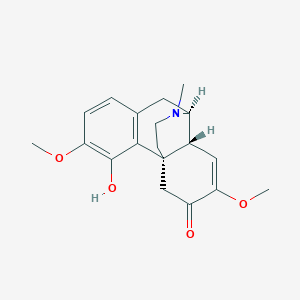

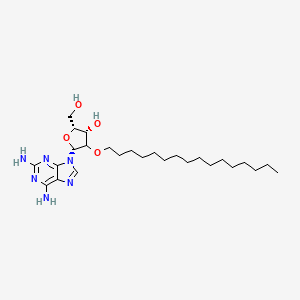

Bepotastine (tosylate) is a second-generation antihistamine primarily used to treat allergic conditions such as allergic rhinitis and urticaria. It is marketed under brand names like Talion and Bepreve. Bepotastine works by selectively inhibiting the histamine H1 receptor, thereby preventing the release of histamine from mast cells and alleviating allergic symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bepotastine is synthesized through a series of chemical reactions involving key intermediates. . The reaction conditions typically involve the use of solvents like methanol and catalysts such as palladium on carbon.

Industrial Production Methods

The industrial production of bepotastine besilate involves a wet granulation process using conventional wet granulators. This method is preferred due to its lower equipment requirements and the stability of the final product . The process includes steps like mixing, granulation, drying, and compression to form tablets.

Chemical Reactions Analysis

Types of Reactions

Bepotastine undergoes various chemical reactions, including:

Oxidation: Involves the conversion of alcohol groups to ketones or aldehydes.

Reduction: Reduction of ketones to alcohols using reducing agents like sodium borohydride.

Substitution: Halogenation reactions where chlorine atoms are introduced or replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include various intermediates like 4-chlorophenylpyridylmethanol and its derivatives, which are crucial for the synthesis of bepotastine .

Scientific Research Applications

Bepotastine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies involving histamine receptor antagonists.

Biology: Investigated for its effects on mast cell stabilization and eosinophil migration.

Industry: Employed in the development of sustained-release formulations to improve patient compliance.

Mechanism of Action

Bepotastine exerts its effects by selectively antagonizing the histamine H1 receptor. This action prevents the binding of histamine to its receptor, thereby inhibiting the cascade of allergic reactions. Additionally, bepotastine stabilizes mast cells and suppresses the migration of eosinophils into inflamed tissues, reducing tissue damage and inflammation .

Comparison with Similar Compounds

Similar Compounds

Cetirizine: Another second-generation antihistamine used for similar indications.

Loratadine: Known for its non-sedating properties and long duration of action.

Fexofenadine: A non-sedating antihistamine with a similar mechanism of action.

Uniqueness

Bepotastine is unique due to its rapid onset of action and minimal systemic absorption when used as an ophthalmic solution. It also has a high bioavailability and a favorable safety profile, making it suitable for both oral and topical administration .

Properties

Molecular Formula |

C28H33ClN2O6S |

|---|---|

Molecular Weight |

561.1 g/mol |

IUPAC Name |

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C21H25ClN2O3.C7H8O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1 |

InChI Key |

KQKKAOMHUQPSEP-BOXHHOBZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)